umifenovir - 131707-25-0

umifenovir

Catalog Number: EVT-292191
CAS Number: 131707-25-0
Molecular Formula: C22H25BrN2O3S
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Umifenovir is an indolyl carboxylic acid.
Umifenovir is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections. It has been in use in Russia for approximately 25 years and in China since 2006. Its invention is credited to a collaboration between Russian scientists from several research institutes 40-50 years ago, and reports of its chemical synthesis date back to 1993. Umifenovir's ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses, including Flavivirus, Zika virus, foot-and-mouth disease, Lassa virus, Ebola virus, herpes simplex,, hepatitis B and C viruses, chikungunya virus, reovirus, Hantaan virus, and coxsackie virus B5. This dual activity may also confer additional protection against viral resistance, as the development of resistance to umifenovir does not appear to be significant. Umifenovir is currently being investigated as a potential treatment and prophylactic agent for COVID-19 caused by SARS-CoV2 infections in combination with both currently available and investigational HIV therapies.
Umifenovir is an orally bioavailable indole derivative, with broad-spectrum antiviral and potential anti-inflammatory activities. Upon oral administration, umifenovir inhibits the fusion of the viral envelope with host cell membrane, thereby blocking the entry of virus into host cells and preventing viral infection and replication. Umifenovir may also suppress the expression of the cytokines interleukin-1beta (IL-1b), IL-6, IL-12 and tumor necrosis factor-alpha (TNF-a) and promote the expression of IL-10. This may reduce inflammation.
Future Directions
  • Exploring New Applications: Investigating the potential of umifenovir in non-viral applications, such as its reported antioxidant and antimetastatic activities, warrants further exploration. []

Oseltamivir (Tamiflu)

Relevance: Oseltamivir is frequently mentioned alongside Umifenovir in the context of influenza treatment. Several studies investigate the efficacy of combining both drugs, finding a significant increase in therapeutic efficacy compared to monotherapy. [, ] This suggests a potential synergistic effect between Umifenovir's fusion inhibition and Oseltamivir's neuraminidase inhibition. One study also highlights the contrast in resistance development, noting that while Oseltamivir-resistant influenza strains are emerging, no such resistance was observed for Umifenovir. []

Kagocel

Relevance: Several studies investigate the combined use of Umifenovir and Kagocel for treating influenza, demonstrating a significant increase in therapeutic efficacy compared to Umifenovir monotherapy. [, ] This improved outcome is attributed to Kagocel's ability to enhance the immune response, working in tandem with Umifenovir's direct antiviral activity.

Lopinavir/Ritonavir (Kaletra)

Relevance: In the context of COVID-19 treatment, Lopinavir/Ritonavir is frequently compared to Umifenovir. Some studies suggest that Umifenovir might be a more favorable option due to its potentially higher efficacy and lower frequency of adverse reactions. [] One study found the mortality rate and need for ICU admission to be significantly lower in the Umifenovir group compared to the Lopinavir/Ritonavir group. []

Zanamivir (Relenza)

Relevance: Zanamivir is mentioned alongside Umifenovir and Oseltamivir as part of the arsenal of antiviral drugs used against influenza. [] The development of resistance to neuraminidase inhibitors is highlighted as a concern, prompting the exploration of alternative antiviral strategies.

Rimantadine

Relevance: Rimantadine, along with Amantadine (another M2 protein inhibitor), is mentioned as an older class of influenza antivirals that have become largely ineffective due to widespread resistance. [, ] This highlights the ongoing need for new and effective antiviral drugs, with Umifenovir positioned as a potential alternative.

Amantadine

Relevance: Like Rimantadine, Amantadine's relevance lies in its waning efficacy due to widespread resistance, emphasizing the need for alternative antivirals like Umifenovir. [, ] One study even investigates a new aminoadamantane derivative, 2HCl*H-His-Rim, which demonstrates higher antiviral activity against influenza A compared to Arbidol and retains efficacy against Rimantadine and Amantadine-resistant strains. []

Favipiravir (Avigan, Favilavir)

Relevance: Favipiravir is recognized as a promising antiviral drug with demonstrated efficacy against influenza and potential against SARS-CoV-2. [, , ] It is often mentioned alongside Umifenovir as a potential treatment option for COVID-19, with ongoing research exploring the efficacy and safety of both drugs.

Ribavirin

Relevance: Ribavirin is mentioned as a potential treatment option for COVID-19 and other viral infections. [, , ] It is sometimes compared to Umifenovir, with some studies suggesting that Umifenovir might have better efficacy and a more favorable safety profile.

Baloxavir Marboxil (Xofluza)

Relevance: Baloxavir Marboxil is a newer antiviral drug that shows promise in treating influenza and potentially avoiding resistance development, especially when co-administered with other antivirals. [] Its emergence highlights the ongoing search for improved influenza treatments and is mentioned in the context of discussing various antiviral strategies alongside Umifenovir.

Hydroxychloroquine

Relevance: Hydroxychloroquine gained attention as a potential treatment option for COVID-19, and its efficacy and safety have been widely studied. [, , , ] In the context of Umifenovir research, hydroxychloroquine is often mentioned as a comparator drug in clinical trials evaluating the effectiveness of different COVID-19 treatment regimens.

Chloroquine

Relevance: Chloroquine, like hydroxychloroquine, was investigated as a potential treatment option for COVID-19. [, ] Its mention in Umifenovir research is often in the context of comparing the efficacy and safety of different antiviral and repurposed drugs for COVID-19 treatment.

2HCl*H-His-Rim

Relevance: The development of 2HClH-His-Rim directly relates to Umifenovir by highlighting the ongoing search for effective influenza antivirals, particularly those that can overcome existing drug resistance. One study directly compares the antiviral activity of 2HClH-His-Rim to Arbidol, finding it to be slightly higher. [] This suggests that 2HCl*H-His-Rim could be a promising candidate for further development as a potential influenza treatment.

Source and Classification

Arbidol belongs to the class of indole derivatives and is characterized by its ability to inhibit viral fusion. It is classified under the category of antiviral agents, specifically targeting enveloped viruses by preventing their entry into host cells. The compound has gained attention for its potential use in treating not only influenza but also other viral infections such as hepatitis C and coronaviruses.

Synthesis Analysis

The synthesis of Arbidol involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. The most common synthetic routes include:

  1. Hydroxylation Reaction: Starting with 3-iodo-4-nitrophenol, acetyl chloride is used to introduce hydroxyl groups.
  2. Substitution Reaction: The resulting compound undergoes a substitution reaction with ethyl acetoacetate in the presence of a base (e.g., potassium tert-butoxide) to yield an intermediate compound.
  3. Reduction-Condensation: This step involves a reduction-condensation reaction using acetic acid and iron powder to form an indole ring.
  4. N-Methylation: Dimethyl sulfate is employed for N-methylation of the indole derivative.
  5. Bromination: The compound undergoes dibromination using bromine in carbon tetrachloride.
  6. Final Reactions: The final steps involve reacting with thiophenol under alkaline conditions followed by acidification to yield Arbidol hydrochloride.
Molecular Structure Analysis

Arbidol's molecular structure can be described as follows:

  • Chemical Formula: C16_{16}H21_{21}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 305.42 g/mol
  • Structural Features:
    • The compound features an indole core, which is significant for its biological activity.
    • Substituents include a thiophenol group that plays a crucial role in its interaction with viral proteins.

X-ray crystallography studies have shown that Arbidol binds to influenza hemagglutinin at a distinct pocket, which is critical for its antiviral activity . This binding site allows Arbidol to disrupt the viral fusion process effectively.

Chemical Reactions Analysis

Arbidol participates in several key chemical reactions that are essential for its synthesis and functionality:

  1. Hydroxylation: Introduces hydroxyl groups which are pivotal for further chemical modifications.
  2. Substitution Reactions: These reactions are critical for forming the indole structure and modifying it with various functional groups.
  3. Reduction Reactions: Essential for constructing the indole framework from precursors.
  4. Bromination: This step introduces bromine atoms that can enhance biological activity or alter binding properties.
  5. Mannich Reaction: A significant step where Arbidol is formed through the condensation of amines with aldehydes or ketones.

These reactions are carefully controlled to optimize yields and purities, making them crucial for effective synthesis .

Mechanism of Action

Arbidol exhibits its antiviral effects primarily through two mechanisms:

  1. Viral Fusion Inhibition: It prevents the fusion of the viral envelope with host cell membranes by binding to hemagglutinin on the virus surface, thus blocking entry into host cells.
  2. Immune Modulation: Arbidol may enhance immune responses against viral infections by promoting interferon production, although this aspect requires further investigation.

Studies have indicated that Arbidol's binding affinity to hemagglutinin can be significantly improved through structural modifications, enhancing its efficacy against influenza strains .

Physical and Chemical Properties Analysis

Arbidol possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water, which affects its bioavailability.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation into pharmaceutical preparations for effective delivery .

Applications

Arbidol is primarily used in clinical settings for:

  • Treatment of Influenza: Approved in several countries for treating influenza A and B.
  • Broad-Spectrum Antiviral Therapy: Investigated for efficacy against other viral infections, including hepatitis C and coronaviruses.
  • Research Applications: Utilized in studies focusing on viral mechanisms and drug design due to its unique mode of action.

Recent studies have explored its potential use during pandemics, highlighting its relevance in public health responses against emerging viral threats .

Properties

CAS Number

131707-25-0

Product Name

Arbidol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Molecular Formula

C22H25BrN2O3S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3

InChI Key

KCFYEAOKVJSACF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3

Solubility

"Expected to be poorly soluble"

Synonyms

1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride
arbidol
arbidole
umifenovi

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.